molecular formula C24H29NO4 B11529308 ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11529308
M. Wt: 395.5 g/mol
InChI Key: HCILWZJADRUUAC-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the phenoxyethyl group: This step involves the reaction of the indole derivative with 4-(tert-butyl)phenol in the presence of a suitable base and solvent.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the 2-methyl group.

    ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-ACETATE: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

The unique combination of the phenoxyethyl group, the tert-butyl group, and the indole core in ETHYL 1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C24H29NO4/c1-6-28-23(27)22-16(2)25(21-12-9-18(26)15-20(21)22)13-14-29-19-10-7-17(8-11-19)24(3,4)5/h7-12,15,26H,6,13-14H2,1-5H3

InChI Key

HCILWZJADRUUAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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